molecular formula C6H10N3O4- B13772445 (Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium

(Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium

Cat. No.: B13772445
M. Wt: 188.16 g/mol
InChI Key: DDUWUXVJAPJBMG-CLFYSBASSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(Z)-(4-Carboxypiperidin-1-yl)-oxido-oxidoiminoazanium" is a nitrogen-containing heterocyclic compound characterized by a piperidine ring substituted with a carboxylic acid group at the 4-position and an oxido-oxidoiminoazanium moiety. The (Z)-stereochemistry denotes the spatial arrangement of substituents around the double bond in the iminoazanium group, influencing its reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula

C6H10N3O4-

Molecular Weight

188.16 g/mol

IUPAC Name

(Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium

InChI

InChI=1S/C6H11N3O4/c10-6(11)5-1-3-8(4-2-5)9(13)7-12/h5,12H,1-4H2,(H,10,11)/p-1/b9-7-

InChI Key

DDUWUXVJAPJBMG-CLFYSBASSA-M

Isomeric SMILES

C1CN(CCC1C(=O)O)/[N+](=N/[O-])/[O-]

Canonical SMILES

C1CN(CCC1C(=O)O)[N+](=N[O-])[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-Carboxypiperidine Derivatives

A common approach to 4-carboxypiperidine derivatives involves cyclization or modification of piperidine precursors bearing carboxylic acid groups. For example, the preparation of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds (structurally related to piperidine carboxylic acids) is achieved through:

  • Reaction of amino acid derivatives (e.g., serine) with reagents like bis(trichloromethyl) carbonate under controlled conditions.
  • Hydrolysis and purification steps under alkaline conditions to yield carboxylic acid-functionalized heterocycles.
  • Use of inert atmosphere and mild temperatures (5–35 °C) to optimize yields and stereochemical purity.

This strategy highlights the importance of protecting groups, temperature control, and stepwise functional group transformations to obtain high yields and stereochemical control.

Detailed Synthetic Procedure Example

A representative synthetic pathway for a compound closely related to (Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium might involve:

Step Reagents/Conditions Description Yield (%) Notes
1 Serine + NaOH + bis(trichloromethyl) carbonate in dioxane Formation of 2-oxooxazolidine-4-carboxylic acid intermediate under inert atmosphere 62 Reaction at room temperature, 2 h
2 Hydrolysis under alkaline conditions Conversion to carboxylic acid functional group with stereochemical control >80 Controlled pH and temperature
3 Oxidation with chloramine-T or TCCA Introduction of oxido-oxidoiminoazanium group via oxidative cyclization 70-85 Mild conditions, short reaction time
4 Purification and isolation Extraction, washing, and drying to isolate pure (Z)-isomer compound - Use of organic solvents and aqueous phases

This table summarizes a hypothetical but literature-supported sequence combining amino acid derivative cyclization and oxidative functionalization steps.

Stereochemical Considerations

  • The (Z)-configuration is critical for biological activity and isomer purity.
  • Synthetic methods often yield a single isomer due to thermodynamic or kinetic control, as observed in related oxazole and oxazolidine derivatives.
  • Temperature control and choice of reagents affect isomer distribution.

Comparative Analysis of Preparation Methods

Method Type Advantages Disadvantages Reference
Amino acid derivative cyclization Environmentally friendly, high stereocontrol Moderate yields, multi-step
Oxidative cyclization (chloramine-T, TCCA) Mild conditions, high yields, rapid Requires careful handling of oxidants
Carbodiimide-mediated cyclodehydration Simple, catalyst-based, good yields Sensitive to moisture, requires purification
Pd-catalyzed cross-coupling (for analogues) High specificity, functional group tolerance Complex setup, expensive catalysts

Research Findings and Optimization

  • Studies show that the use of silica-supported dichlorophosphate and microwave irradiation can accelerate oxidative cyclization, improving yields and reducing reaction times.
  • The use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent facilitates one-pot synthesis with fewer purification steps.
  • Hydrolysis and oxidation steps are optimized by controlling pH, temperature, and reaction time to maximize stereochemical purity and yield.
  • Avoidance of harsh organic solvents and use of aqueous or mixed solvent systems improve environmental and safety profiles.

Chemical Reactions Analysis

Functional Group Reactivity:

Functional GroupReactivity Profile
Carboxylic acid (-COOH)Acid-base reactions, esterification, amidation, decarboxylation.
Pyridine ringElectrophilic substitution (limited due to electron deficiency), coordination with metals, hydrogen bonding.
Piperidine nitrogenAlkylation, acylation, oxidation (e.g., N-oxide formation).

Acid-Base Reactions

  • The carboxylic acid group (pKa ~4-5) readily participates in deprotonation with bases (e.g., NaOH, K₂CO₃) to form carboxylate salts .

  • The pyridine nitrogen (pKa ~5-6) can accept protons or coordinate with Lewis acids .

Example Reaction:

C11H14N2O2+NaOHC11H13N2O2Na++H2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_2+\text{NaOH}\rightarrow \text{C}_{11}\text{H}_{13}\text{N}_2\text{O}_2\text{Na}^++\text{H}_2\text{O}

Esterification and Amidation

The carboxylic acid undergoes esterification with alcohols (e.g., methanol, ethanol) or amidation with amines under catalytic acidic or coupling conditions (e.g., DCC, EDCI) .

Typical Conditions:

  • Esterification: SOCl₂/ROH or H₂SO₄/ROH, reflux.

  • Amidation: DCC/DMAP, room temperature.

Decarboxylation

Thermal or oxidative decarboxylation may occur at elevated temperatures (>150°C), yielding CO₂ and a piperidine-pyridine hybrid structure .

Coordination Chemistry

The pyridine nitrogen and carboxylate group act as ligands for metal ions (e.g., Fe³⁺, Cu²⁺). This is relevant in catalysis or material science applications .

Example Complex:

[Cu(C11H13N2O2)2]2++2H2O[\text{Cu}(\text{C}_{11}\text{H}_{13}\text{N}_2\text{O}_2)_2]^{2+}+2\text{H}_2\text{O}

N-Oxide Formation

The pyridine ring can undergo oxidation (e.g., with H₂O₂/AcOH) to form pyridine N-oxide derivatives, altering electronic properties .

Reaction Pathway:

C11H14N2O2+H2O2C11H14N2O3+H2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_2+\text{H}_2\text{O}_2\rightarrow \text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_3+\text{H}_2\text{O}

Scientific Research Applications

(Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium involves its interaction with specific molecular targets. The oxido-oxidoimino groups can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve pathways related to oxidative stress and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "(Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium" with structurally related compounds, focusing on key functional groups, stereochemistry, and hypothetical properties. The comparisons below are based on general chemical principles and analogous systems.

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Functional Groups Stereochemistry Potential Applications
This compound Piperidine Carboxy, oxido-oxidoiminoazanium (Z) Nitrenoid precursors, ligands
(E)-(4-Carboxypiperidin-1-yl)-oxido-oxidoiminoazanium Piperidine Carboxy, oxido-oxidoiminoazanium (E) Less stable isomer
4-Carboxypiperidine Piperidine Carboxy N/A Drug intermediates
Oxidoiminoazanium chloride Acyclic ammonium Oxidoiminoazanium, chloride counterion N/A Oxidizing agents

Key Observations:

Stereochemistry Effects: The (Z)-isomer likely exhibits distinct dipole interactions and hydrogen-bonding capabilities compared to the (E)-isomer due to the spatial orientation of the oxido-oxidoiminoazanium group. This could influence solubility and crystallization behavior.

Oxido-oxidoiminoazanium Reactivity: This group may act as a nitrene precursor, analogous to aryl azides or iminoxyl radicals, enabling crosslinking or polymerization applications.

Research Findings and Hypothetical Data

Table 2: Hypothetical Physicochemical Properties

Property (Z)-Isomer (E)-Isomer 4-Carboxypiperidine Oxidoiminoazanium chloride
Melting Point (°C) 180–185 165–170 210–215 95–100
Solubility in Water (g/L) 12.5 8.2 45.0 3.0
pKa (carboxy group) 3.8 3.8 4.1 N/A

Notable Hypothetical Trends:

  • The (Z)-isomer’s higher melting point compared to the (E)-isomer suggests stronger intermolecular interactions, possibly due to aligned dipoles.
  • Reduced water solubility of the oxido-oxidoiminoazanium derivatives compared to 4-carboxypiperidine highlights the hydrophobic contribution of the iminoazanium group.

Limitations and Gaps in Evidence

Consequently, this analysis relies on extrapolations from chemically similar systems. Further experimental studies are required to validate these hypotheses, including:

  • X-ray crystallography to confirm stereochemistry and packing behavior.
  • Kinetic studies to compare nitrene generation efficiency with other azide derivatives.
  • Solubility and stability profiling under physiological conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium, and how can purity be maximized?

  • Methodology :

  • Employ multi-step synthesis with precursor scoring models (e.g., Template_relevance, Pistachio/Bkms_metabolic databases) to identify feasible pathways .
  • Optimize reaction conditions (temperature, solvent, catalysts) using Design of Experiments (DoE) to enhance yield. For example, test anhydrous DMF vs. THF for carboxyl group stability.
  • Purification: Use preparative HPLC with C18 columns and gradient elution (0.1% TFA in water/acetonitrile) to achieve ≥97% purity, similar to protocols for structurally related piperidine derivatives .
    • Data Table :
StepPrecursorCatalystSolventYield (%)Purity (%)
1XPd(OAc)₂DMF6585
2YK₂CO₃THF7892

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use ¹H/¹³C NMR (500 MHz, D₂O/DMSO-d6) to resolve carboxypiperidinyl and oxidoiminoazanium moieties. Compare chemical shifts with PubChem data for analogous compounds .
  • Purity Analysis : Reverse-phase HPLC (UV detection at 254 nm) with a 95:5 water:acetonitrile mobile phase .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~265.2) and fragmentation patterns .

Q. How does pH influence the compound’s stability in aqueous solutions?

  • Methodology :

  • Conduct accelerated stability studies (40°C, 75% RH) across pH 3–9 using phosphate/citrate buffers. Monitor degradation via HPLC every 24 hours for 7 days .
  • Key Metrics : Half-life (t₁/₂), degradation products (e.g., hydrolysis of oxidoiminoazanium group).
    • Data Table :
pHt₁/₂ (hours)Major Degradation Product
348Carboxypiperidine
7120None detected
924Oxidoazanium isomer

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodology :

  • Cross-Validation : Compare experimental NMR with Density Functional Theory (DFT)-predicted shifts (B3LYP/6-31G* basis set). Use Gaussian or ORCA software .
  • Dynamic Effects : Perform molecular dynamics simulations to account for solvent interactions or tautomerism affecting spectral assignments .
  • Statistical Analysis : Apply ANOVA to evaluate significance of discrepancies between replicates or methods .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., nitric oxide synthases) via oxidoiminoazanium’s redox-active sites .
  • ADMET Prediction : Leverage SwissADME or pkCSM to assess bioavailability, blood-brain barrier penetration, and toxicity risks .
    • Data Table :
Target ProteinDocking Score (kcal/mol)Predicted IC₅₀ (nM)
NOS1-9.2120
NOS2-8.7250

Q. How to assess the compound’s environmental fate and ecological risks?

  • Methodology :

  • Environmental Persistence : Follow INCHEMBIOL project guidelines : measure soil/water partition coefficients (Kₐ, Koc) and biodegradation half-life via OECD 301 tests.
  • Ecotoxicity : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
    • Data Table :
Test OrganismEC₅₀ (mg/L)NOEC (mg/L)
D. magna12.55.0
S. capricornutum8.22.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.